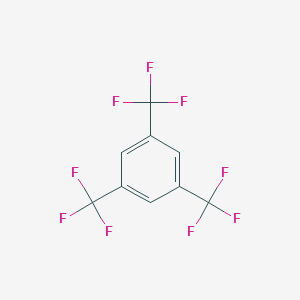

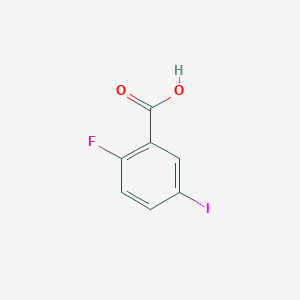

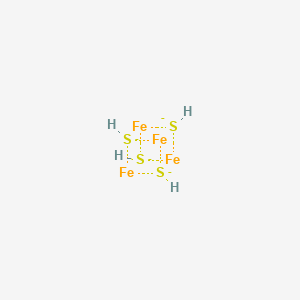

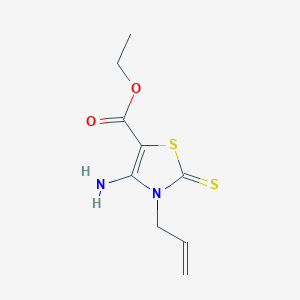

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of related thiazole compounds often involves multicomponent reactions or cyclization processes under mild conditions, highlighting the versatility and accessibility of thiazole derivatives in chemical synthesis. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrates the structural intricacy and potential for further functionalization inherent in thiazole compounds (D. Lynch & I. Mcclenaghan, 2004).

Molecular Structure Analysis

The crystal structure and spectroscopic characterizations, such as FT-IR and NMR, provide insight into the molecular geometry, vibrational frequencies, and electronic properties of thiazole derivatives. The structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate elucidates the typical features of thiazole compounds, including their molecular arrangements and bonding patterns (A. Pekparlak et al., 2018).

Chemical Reactions and Properties

Thiazole derivatives engage in various chemical reactions, reflecting their chemical reactivity and potential applications in synthesis. The formation of azo-Schiff bases, as seen with certain thiazole derivatives, showcases the compound's ability to undergo nucleophilic substitution and condensation reactions, indicative of its versatile chemical properties (سعید Menati et al., 2020).

科研应用

Chemical Modification and Polymer Science

Interactions of Ionic Liquids with Polysaccharides

Research has explored the use of ionic liquids as solvents for cellulose and as media for chemical modification of cellulose, including acylation, carbanilation, and silylation. This approach offers a path for creating various cellulose derivatives under mild conditions, which can have applications in creating new materials with specific properties (Heinze et al., 2008).

Antioxidant and Anti-inflammatory Agents

Syntheses and Pharmacological Evaluation of Benzofused Thiazole Derivatives

Benzofused thiazole analogues have been investigated for their potential as therapeutic agents, showing promising anti-inflammatory and antioxidant activities. This research highlights the synthetic pathways and evaluates the biological activities of these derivatives, suggesting their potential application in developing new drugs (Raut et al., 2020).

Green Chemistry and Sustainable Material Synthesis

Xylan Derivatives and Their Application Potential

The study of xylan derivatives, including ethers and esters, underlines the importance of chemical modifications for developing biopolymers with specific functionalities. These modifications can lead to materials suitable for a wide range of applications, from drug delivery systems to antimicrobial agents, showcasing the versatility and sustainability of using natural polymers as starting materials (Petzold-Welcke et al., 2014).

性质

IUPAC Name |

ethyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S2/c1-3-5-11-7(10)6(15-9(11)14)8(12)13-4-2/h3H,1,4-5,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAURYNWNASSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351343 |

Source

|

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

CAS RN |

111698-89-6 |

Source

|

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。